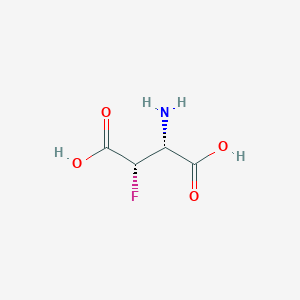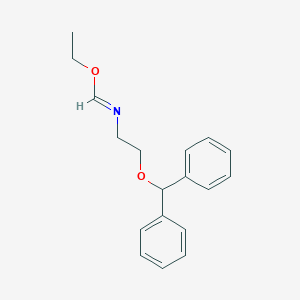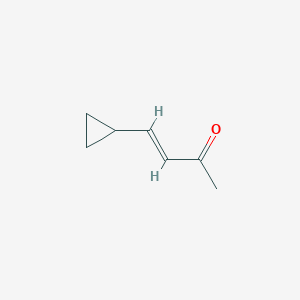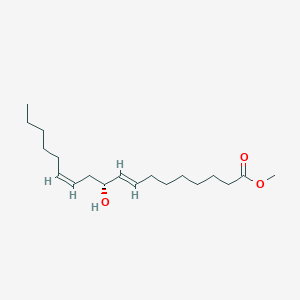
(2R,3S)-2-Amino-3-fluorobutanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-2-Amino-3-fluorobutanedioic acid, also known as (R,S)-3-Amino-2-fluorosuccinic acid, is a fluorinated analog of aspartic acid. This compound has been studied for its potential therapeutic applications in neurological disorders, such as stroke and epilepsy.
Mechanism Of Action
The exact mechanism of action of (2R,3S)-2-Amino-3-fluorobutanedioic acid is not fully understood. However, studies have suggested that this compound may act as a glutamate receptor antagonist. Glutamate is an excitatory neurotransmitter that plays a key role in the development of neurological disorders, such as stroke and epilepsy. By blocking glutamate receptors, (2R,3S)-2-Amino-3-fluorobutanedioic acid may reduce the excitotoxicity and neuronal damage associated with these disorders.
Biochemical And Physiological Effects
(2R,3S)-2-Amino-3-fluorobutanedioic acid has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can reduce the levels of glutamate in the brain, which may contribute to its neuroprotective effects. Additionally, (2R,3S)-2-Amino-3-fluorobutanedioic acid has been shown to increase the levels of GABA, an inhibitory neurotransmitter that can reduce the excitability of neurons.
Advantages And Limitations For Lab Experiments
(2R,3S)-2-Amino-3-fluorobutanedioic acid has a number of advantages for lab experiments. This compound is relatively easy to synthesize and has high purity and yield. Additionally, (2R,3S)-2-Amino-3-fluorobutanedioic acid has been extensively studied in animal models and has shown promising results for the treatment of neurological disorders. However, there are also limitations to using (2R,3S)-2-Amino-3-fluorobutanedioic acid in lab experiments. This compound can be expensive to synthesize and may not be readily available in large quantities. Additionally, the exact mechanism of action of (2R,3S)-2-Amino-3-fluorobutanedioic acid is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are a number of future directions for the study of (2R,3S)-2-Amino-3-fluorobutanedioic acid. One potential direction is the development of more potent and selective glutamate receptor antagonists. Additionally, further studies are needed to fully understand the mechanism of action of (2R,3S)-2-Amino-3-fluorobutanedioic acid and its potential therapeutic applications in neurological disorders. Other future directions may include the development of new synthesis methods for (2R,3S)-2-Amino-3-fluorobutanedioic acid and the study of its pharmacokinetics and pharmacodynamics in animal models.
Synthesis Methods
(2R,3S)-2-Amino-3-fluorobutanedioic acid can be synthesized using a variety of methods. One common method involves the reaction of (R)-ethyl 2-bromopropionate with diethyl fluoromalonate, followed by hydrolysis and decarboxylation. Another method involves the reaction of (R)-2-bromobutyric acid with potassium fluoride and diethyl malonate, followed by hydrolysis and decarboxylation. These methods result in the formation of (2R,3S)-2-Amino-3-fluorobutanedioic acid with high yield and purity.
Scientific Research Applications
(2R,3S)-2-Amino-3-fluorobutanedioic acid has been studied for its potential therapeutic applications in neurological disorders, such as stroke and epilepsy. Studies have shown that this compound can reduce the severity and duration of seizures in animal models of epilepsy. Additionally, (2R,3S)-2-Amino-3-fluorobutanedioic acid has been shown to reduce brain damage and improve neurological function in animal models of stroke. These findings suggest that (2R,3S)-2-Amino-3-fluorobutanedioic acid may have neuroprotective effects and could be a potential therapeutic agent for neurological disorders.
properties
CAS RN |
106138-31-2 |
|---|---|
Product Name |
(2R,3S)-2-Amino-3-fluorobutanedioic acid |
Molecular Formula |
C4H6FNO4 |
Molecular Weight |
151.09 g/mol |
IUPAC Name |
(2R,3S)-2-amino-3-fluorobutanedioic acid |
InChI |
InChI=1S/C4H6FNO4/c5-1(3(7)8)2(6)4(9)10/h1-2H,6H2,(H,7,8)(H,9,10)/t1-,2-/m0/s1 |
InChI Key |
WKTWOKOOUAZXQP-LWMBPPNESA-N |
Isomeric SMILES |
[C@H]([C@@H](C(=O)O)F)(C(=O)O)N |
SMILES |
C(C(C(=O)O)F)(C(=O)O)N |
Canonical SMILES |
C(C(C(=O)O)F)(C(=O)O)N |
synonyms |
L-Aspartic acid, 3-fluoro-, threo- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-](/img/structure/B25776.png)


![Thiourea,N-[(dimethylamino)methyl]-](/img/structure/B25784.png)






